molecular formula C16H17N5O7S2 B1668864 Cefotaxime CAS No. 63527-52-6

Cefotaxime

Cat. No. B1668864
CAS RN: 63527-52-6
M. Wt: 455.5 g/mol
InChI Key: GPRBEKHLDVQUJE-QSWIMTSFSA-N
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Description

Cefotaxime is a third-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body and is also given before, during, and after certain types of surgery to prevent infections . It works by inhibiting bacterial cell wall biosynthesis .


Synthesis Analysis

Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . Another study reported the synthesis of a novel Cu(II)-drug derivative from Cefotaxime .


Molecular Structure Analysis

Cefotaxime has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.47 . Its structure includes a cephem nucleus with various substitutions .


Physical And Chemical Properties Analysis

Cefotaxime has a density of 1.80±0.1 g/cm3 (Predicted), a melting point of >158°C (dec.), and a refractive index of 1.778 . It is physically unstable after a 6-hour storage at high concentrations .

Scientific Research Applications

Infection Resolution and Survival in Cirrhotic Patients

Cefotaxime is extensively used as the initial therapy for spontaneous bacterial peritonitis in cirrhosis. Studies have shown that infection resolution and patient survival in cirrhotic patients treated with cefotaxime can be predicted by several clinical and laboratory variables obtained at the time of infection diagnosis, highlighting the importance of blood urea nitrogen level, serum aspartate aminotransferase level, and the site of peritonitis acquisition (Toledo et al., 1993).

Broad-Spectrum Efficacy

Cefotaxime has shown efficacy as a sole therapy for various infections, including those due to multiresistant organisms. Its broad-spectrum activity covers most gram-positive and gram-negative organisms, demonstrating clinical and bacteriologic cures in a high percentage of patients, including those with meningitis due to multiresistant Klebsiella pneumoniae (Francke & Neu, 1981).

Dosage Optimization in Cirrhosis

Research comparing different dosages of cefotaxime in the treatment of spontaneous bacterial peritonitis in cirrhosis has indicated that infection resolution and patient survival rates are similar across different dosage groups. This suggests that the high efficacy of cefotaxime can be maintained even with doses lower than those traditionally recommended (Rimola et al., 1995).

Alternative to Amoxicillin-Clavulanic Acid

A study comparing amoxicillin-clavulanic acid with cefotaxime for the treatment of bacterial infections in cirrhotic patients found both treatments to be similarly effective, suggesting that amoxicillin-clavulanic acid could serve as a cost-effective alternative to cefotaxime. This finding has implications for empirical treatment strategies in cirrhotic patients developing bacterial infections (Ricart et al., 2000).

Cerebrospinal Fluid Penetration in Neonates and Infants

The penetration of cefotaxime into the cerebrospinal fluid of neonates and young infants has been evaluated, demonstrating that a dosage regimen of 50 mg/kg three times a day could cover most causative pathogens with MICs of <2 mg/liter. This is critical for treating meningitis in this vulnerable population (Chen et al., 2018).

Safety And Hazards

Cefotaxime may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The rational use of Cefotaxime in early-onset sepsis (EOS) is still hampered by uncertainty about the optimal dose. The dosage regimens of Cefotaxime used in different neonatal units vary due to the absence of a powerful developmental pharmacokinetic-pharmacodynamic study in EOS patients . More research is needed to establish the optimal dose of Cefotaxime in different clinical situations.

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBEKHLDVQUJE-QSWIMTSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64485-93-4 (mono-hydrochloride salt)
Record name Cefotaxime [INN:BAN]
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DSSTOX Substance ID

DTXSID6022761
Record name Cefotaxime
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Molecular Weight

455.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Cefotaxime
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Solubility

Soluble, 1.46e-01 g/L
Record name Cefotaxime
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Mechanism of Action

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III.
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Product Name

Cefotaxime

CAS RN

63527-52-6, 60846-21-1
Record name Cefotaxime
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Record name 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
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Record name Cefotaxime
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Record name Cefotaxime
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Record name CEFOTAXIME
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Record name Cefotaxime
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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